1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1795422-65-9
VCID: VC4589602
InChI: InChI=1S/C17H16N2O4S/c20-16-8-9-17(21)19(16)13-10-18(11-13)24(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2
SMILES: C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.39

1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

CAS No.: 1795422-65-9

Cat. No.: VC4589602

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione - 1795422-65-9

Specification

CAS No. 1795422-65-9
Molecular Formula C17H16N2O4S
Molecular Weight 344.39
IUPAC Name 1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C17H16N2O4S/c20-16-8-9-17(21)19(16)13-10-18(11-13)24(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2
Standard InChI Key IMWKHALZZUITOR-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43

Introduction

The compound 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic molecule that combines several distinct structural elements: a naphthalen-1-ylsulfonyl group, an azetidin-3-yl moiety, and a pyrrolidine-2,5-dione ring. This compound is not directly mentioned in the available search results, so we will discuss its components and potential properties based on related compounds and general principles of organic chemistry.

Synthesis and Potential Methods

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the individual components and then combining them through appropriate chemical reactions. For example, forming the azetidine ring might involve cyclization reactions, while attaching the naphthalen-1-ylsulfonyl group could involve sulfonylation reactions.

Biological Activity and Potential Applications

While specific data on 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is not available, compounds with similar structures often exhibit biological activities such as antimicrobial or antiviral properties. For instance, pyrrolidine derivatives have shown potential in various therapeutic areas, including antimicrobial applications .

Data and Research Findings

Compound TypeBiological ActivityReferences
Pyrrolidine DerivativesAntimicrobial, Antifungal
Naphthalene DerivativesVarious Biological Activities
Azetidine DerivativesPotential in Pharmaceuticals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator